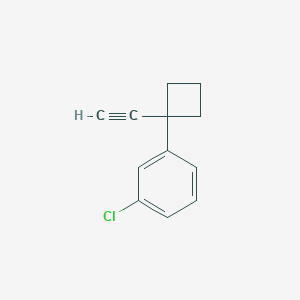

1-Chloro-3-(1-ethynylcyclobutyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3-(1-ethynylcyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 1-ethynylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(1-ethynylcyclobutyl)benzene typically involves the following steps:

Formation of 1-ethynylcyclobutyl group: This can be achieved through the reaction of cyclobutyl bromide with acetylene in the presence of a strong base such as sodium amide.

Substitution on benzene ring: The 1-ethynylcyclobutyl group is then introduced to the benzene ring through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.

Chlorination: Finally, the benzene ring is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Phenol derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-(1-ethynylcyclobutyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-ethynylcyclobutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

- 1-Chloro-3-(1-chloroethyl)benzene

- 1-Chloro-3-ethylbenzene

- 1-Chloro-3-ethynylbenzene

Comparison: 1-Chloro-3-(1-ethynylcyclobutyl)benzene is unique due to the presence of both a cyclobutyl and an ethynyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclobutyl group introduces ring strain, making the compound more reactive, while the ethynyl group provides a site for further functionalization.

Biological Activity

1-Chloro-3-(1-ethynylcyclobutyl)benzene is an organic compound with the molecular formula C11H11Cl and a molecular weight of approximately 190.67 g/mol. This compound features a unique structural arrangement, characterized by the presence of a chlorine atom and a 1-ethynylcyclobutyl group attached to a benzene ring. The distinctive functional groups contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The chemical reactivity of this compound is influenced by its functional groups, which can participate in various types of reactions, such as nucleophilic substitutions and electrophilic additions. These reactions are typically facilitated by appropriate catalysts or reagents under controlled conditions. The compound's versatility allows researchers to explore its utility across multiple scientific disciplines.

| Property | Value |

|---|---|

| Molecular Formula | C11H11Cl |

| Molecular Weight | 190.67 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Organic solvents |

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with biological systems. Compounds containing chloro and ethynyl groups often exhibit interesting pharmacological properties, which may include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Neuroactive Effects : Investigations into related compounds suggest possible interactions with neurotransmitter systems.

Case Studies

- Antimicrobial Activity : A study indicated that compounds with similar structures demonstrated significant antimicrobial effects against Gram-positive bacteria. Further research is required to determine the specific efficacy of this compound.

- Anticancer Research : A related compound was found to inhibit the growth of human cancer cell lines in vitro, suggesting that structural analogs could possess similar properties.

- Neuropharmacology : Initial findings from studies on structurally related compounds indicate potential neuroactive properties, warranting further investigation into their mechanisms of action.

Table 2: Summary of Biological Activities

| Activity Type | Related Findings |

|---|---|

| Antimicrobial | Potential effectiveness against Gram-positive bacteria |

| Anticancer | Inhibition of cancer cell proliferation in vitro |

| Neuroactive Effects | Possible interactions with neurotransmitter systems |

Future Directions for Research

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research can be proposed:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.

- In Vivo Studies : Testing the compound's efficacy and safety in animal models to better understand its therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Properties

Molecular Formula |

C12H11Cl |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-chloro-3-(1-ethynylcyclobutyl)benzene |

InChI |

InChI=1S/C12H11Cl/c1-2-12(7-4-8-12)10-5-3-6-11(13)9-10/h1,3,5-6,9H,4,7-8H2 |

InChI Key |

YICFXNNKNULDJZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCC1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.